molecular formula C13H10BrNO3 B1376337 2-(Benzyloxy)-4-bromo-1-nitrobenzene CAS No. 849210-10-2

2-(Benzyloxy)-4-bromo-1-nitrobenzene

Cat. No.: B1376337
CAS No.: 849210-10-2
M. Wt: 308.13 g/mol
InChI Key: ISIBNKKIJOEHIW-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-bromo-1-nitrobenzene (CAS: 1807003-27-5) is a halogenated aromatic compound featuring a benzyloxy group at position 2, a bromine atom at position 4, and a nitro group at position 1 on the benzene ring. Its molecular formula is C₁₃H₁₀BrNO₃, with an average molecular mass of 308.131 g/mol . This compound is structurally characterized by:

  • Benzyloxy group: A strong electron-donating substituent that directs electrophilic substitution reactions to the ortho/para positions.
  • Bromine: A halogen atom that introduces steric bulk and influences reactivity via inductive effects.
  • Nitro group: A strong electron-withdrawing group that enhances stability and directs further substitutions to meta positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-bromo-1-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-(Benzyloxy)-4-bromobenzene. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-bromo-1-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

    Oxidation: The benzyloxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-(Benzyloxy)-4-bromo-1-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(Benzyloxy)-4-bromo-1-carboxybenzene or 2-(Benzyloxy)-4-bromo-1-formylbenzene.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives that can have specific biological activities or properties.

Biological Studies

2-(Benzyloxy)-4-bromo-1-nitrobenzene is utilized as a probe in biological research to investigate enzyme-catalyzed reactions and pathways involving nitroaromatic compounds. The nitro group can be reduced to an amino group, facilitating studies on the biological implications of such transformations.

Material Science

In material science, this compound is employed in the production of specialty chemicals and materials with tailored properties. Its unique reactivity makes it suitable for developing advanced materials used in various applications, including electronics and coatings.

Chemical Reactions Involving this compound

The compound undergoes several key reactions:

  • Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride.
  • Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles (e.g., sodium methoxide), leading to various derivatives depending on the nucleophile used.
  • Oxidation : The benzyloxy group can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents such as potassium permanganate.

Case Study 1: Pharmaceutical Development

In a study focused on developing new anti-cancer agents, researchers synthesized derivatives of this compound. These derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential as a precursor for therapeutic agents.

Case Study 2: Enzyme Interaction Studies

Another research project investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings demonstrated that the compound could act as an inhibitor, providing insights into its role in biochemical processes and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-bromo-1-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer complex intermediate.

Comparison with Similar Compounds

The compound is compared below with positional isomers, halogenated analogs, and derivatives with varying functional groups. Key differences in substituent positions and functional groups significantly alter reactivity, stability, and applications.

Positional Isomers

Compound Name CAS Number Substituent Positions Molecular Formula Key Differences
2-(Benzyloxy)-4-bromo-1-nitrobenzene 1807003-27-5 2-Benzyloxy, 4-Bromo, 1-Nitro C₁₃H₁₀BrNO₃ Reference compound; nitro at position 1
1-(Benzyloxy)-4-bromo-2-nitrobenzene 849210-10-2 1-Benzyloxy, 4-Bromo, 2-Nitro C₁₃H₁₀BrNO₃ Nitro at position 2 alters electronic distribution, potentially directing reactions to different sites
2-(Benzyloxy)-1-bromo-3-nitrobenzene N/A 2-Benzyloxy, 1-Bromo, 3-Nitro C₁₃H₁₀BrNO₃ Bromine at position 1 increases steric hindrance near the nitro group, affecting reactivity

Key Findings :

  • Positional isomers share the same molecular formula but exhibit distinct regioselectivity in reactions. For example, nitro groups at position 1 (meta-directing) versus position 2 (ortho/para-directing) influence subsequent substitution patterns .
  • Steric effects from bromine placement (e.g., position 1 vs. 4) may alter reaction kinetics in cross-coupling reactions .

Halogenated Analogs

Compound Name CAS Number Substituents Molecular Formula Key Differences
4-(Benzyloxy)-1-bromo-2-fluorobenzene 185346-79-6 4-Benzyloxy, 1-Bromo, 2-Fluoro C₁₃H₁₀BrFO Fluorine at position 2 enhances electronegativity, increasing resistance to nucleophilic substitution compared to nitro groups
4-Bromo-1,2-diaminobenzene 1575-37-7 4-Bromo, 1,2-Diamino C₆H₅BrN₂ Amino groups increase nucleophilicity, enabling use in dye synthesis; lacks benzyloxy and nitro groups

Key Findings :

  • Fluorine’s electronegativity stabilizes the aromatic ring but reduces reactivity in SNAr (nucleophilic aromatic substitution) compared to nitro groups .
  • Diamino substituents (e.g., 4-Bromo-1,2-diaminobenzene) enable chelation with metals, a property absent in nitro-containing analogs .

Derivatives with Alternative Functional Groups

Compound Name CAS Number Substituents Molecular Formula Key Differences
4-Benzyloxy-2-bromo-1-methoxybenzene N/A 4-Benzyloxy, 2-Bromo, 1-Methoxy C₁₄H₁₃BrO₂ Methoxy group at position 1 is less electron-withdrawing than nitro, reducing ring deactivation
1-Benzyloxy-2-bromo-4-t-butylbenzene 52458-11-4 1-Benzyloxy, 2-Bromo, 4-t-Butyl C₁₇H₁₉BrO tert-Butyl group enhances solubility in non-polar solvents but adds steric bulk

Key Findings :

  • Methoxy groups increase electron density on the ring, favoring electrophilic substitutions over nitro-containing analogs .
  • Bulky tert-butyl groups improve solubility but limit access to reactive sites in catalytic processes .

Biological Activity

2-(Benzyloxy)-4-bromo-1-nitrobenzene is an aromatic compound with significant potential in various biological applications. Its structure includes a nitro group, a bromine atom, and a benzyloxy substituent, making it a valuable intermediate in organic synthesis and pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

The molecular formula of this compound is C₁₃H₁₀BrNO₃. The compound can be synthesized through nitration and substitution reactions, which allow for the introduction of various nucleophiles, enhancing its structural diversity and potential applications in medicinal chemistry .

The biological activity of this compound is attributed to its ability to interact with specific biomolecules. The presence of the bromine atom facilitates halogen bonding, enhancing binding affinity to proteins and enzymes. Additionally, the nitro group can participate in redox reactions, influencing cellular signaling pathways .

Key Mechanisms:

  • Enzyme Interaction : The compound can act as an inhibitor or activator of certain enzymes, modulating their activity based on concentration and environmental conditions.
  • Gene Expression Modulation : It may influence transcription factors and regulatory proteins, altering gene expression related to cell proliferation and apoptosis.
  • Cell Signaling Pathways : The compound has been shown to affect kinases and phosphatases involved in critical signaling pathways within cells.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound. Below are summarized findings from recent studies:

Study FocusFindingsReference
Anticancer Activity Exhibited cytotoxic effects against several cancer cell lines; mechanisms involve apoptosis induction.
Anti-inflammatory Effects Demonstrated potential to reduce inflammatory markers in animal models.
Enzyme Inhibition Shown to inhibit specific kinases involved in cancer progression.
Cell Proliferation Altered expression of genes related to cell cycle regulation.

Case Studies

  • Anticancer Efficacy : A study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound induced significant apoptosis through caspase activation pathways, suggesting its potential as a chemotherapeutic agent.
  • Inflammation Model : In a murine model of acute inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its anti-inflammatory properties .
  • Enzyme Targeting : The compound was evaluated for its ability to inhibit specific kinases that are overactive in certain cancers. Results showed a dose-dependent inhibition of kinase activity, leading to reduced tumor growth in xenograft models.

Q & A

Q. Basic: How is 2-(Benzyloxy)-4-bromo-1-nitrobenzene synthesized, and what key steps ensure regioselectivity?

Answer:
The synthesis involves sequential protection, bromination, and functional group manipulation. A validated route includes:

Protection of hydroxyl groups : Starting with 4-methoxyphenol, the hydroxyl group is acetylated to form 4-methoxyphenyl acetate, preventing unwanted side reactions .

Bromination : N-Bromosuccinimide (NBS) in acetonitrile selectively brominates the ortho position relative to the methoxy group, yielding 3-bromo-4-methoxyphenyl acetate. The methoxy group acts as an ortho/para-directing group, ensuring regioselectivity .

Deprotection and benzylation : Hydrolysis removes the acetyl group, followed by benzylation with benzyl bromide to introduce the benzyloxy group .

Nitration : Controlled nitration introduces the nitro group at the para position to the bromine, leveraging the electron-withdrawing effects of bromine for meta-directing .

Key Considerations :

  • Regioselectivity is governed by the interplay of directing groups (methoxy, bromine, nitro).
  • Purification via column chromatography ensures high yield (>90%) .

Q. Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm), benzyloxy methylene protons (δ 4.8–5.2 ppm), and methoxy protons (δ 3.8–4.0 ppm). Splitting patterns confirm substitution patterns .
    • ¹³C NMR : Resonances for nitro (C-NO₂, δ ~148 ppm) and brominated carbons (C-Br, δ ~115 ppm) validate structure .
  • IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-Br stretch) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 322 (C₁₃H₁₀BrNO₃) confirms molecular weight .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å), critical for absolute configuration verification .

Q. Advanced: How does the electronic nature of substituents affect the reactivity of this compound in cross-coupling reactions?

Answer:
The substituents significantly influence reactivity:

  • Nitro Group : Strong electron-withdrawing effect deactivates the ring, reducing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The meta-directing nitro group stabilizes transition states in cross-coupling .
  • Bromine : Acts as a leaving group in SNAr reactions. Steric hindrance from the benzyloxy group may slow kinetics but improves selectivity in couplings .
  • Benzyloxy Group : Electron-donating via resonance but sterically bulky, which can hinder catalyst access. Computational studies (DFT) predict activation barriers for cross-coupling pathways .

Experimental Optimization :

  • Use Pd(PPh₃)₄ with K₂CO₃ in THF for Suzuki couplings. Monitor by TLC (Rf ~0.3 in hexane:EtOAc 4:1) .

Q. Advanced: What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

Answer:
Challenges :

  • Crystal Twinning : Common due to bulky substituents.
  • Disorder : Benzyl groups may exhibit rotational disorder.
  • Weak Diffraction : Heavy atoms (Br) cause absorption errors.

Solutions with SHELX :

  • SHELXT : Rapid structure solution via dual-space algorithms, handling twinning by assigning TWIN commands .
  • SHELXL : Refines anisotropic displacement parameters for Br and O atoms. Use HKLF 5 format for twinned data .
  • Validation : Check R1/wR2 residuals (<0.05/0.15) and Fo/Fc maps for missing electron density .

Q. Basic: What are the optimal storage conditions to prevent decomposition of this compound?

Answer:

  • Storage : Airtight amber vials under inert gas (Ar/N₂) at –20°C.
  • Solubility : Prepare stock solutions in dry DCM or THF; avoid protic solvents (e.g., MeOH) to prevent hydrolysis .
  • Stability : Monitor by HPLC (C18 column, acetonitrile:H₂O 70:30); degradation peaks appear at >2 weeks under ambient light .

Q. Advanced: How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Answer:
Methodology :

DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to determine charge distribution. Nitro groups create a δ+ charge at the ortho position, favoring SNAr at C-4 (bromine site) .

Transition State Modeling : Identify activation energy (ΔG‡) for MeO⁻ attack; compare with experimental kinetics.

Frontier Molecular Orbital (FMO) Analysis : LUMO localization on the nitro-substituted ring highlights electrophilic sites .

Validation :

  • Correlate computed ΔG‡ with experimental rate constants (e.g., pseudo-first-order kinetics in DMF at 80°C) .

Properties

IUPAC Name

4-bromo-1-nitro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIBNKKIJOEHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-nitrophenol (10.4 g, 47.7 mmol), benzyl bromide (9.8 g, 57.2 mmol) and potassium carbonate (9.9 g, 71.5 mmol) was taken up in acetone (50 mL) and heated to reflux for 5 h. After cooling to ambient temperature, the reaction mixture was concentrated in vacuo, diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate and concentrated in vacuo. The crude material was purified by flash column chromatography (9:1 hexanes/ethyl acetate) to give 2-(benzyloxy)-4-bromo-1-nitrobenzene (14.19 g, 97%) as a light-yellow solid: 1H NMR (CDCl3, 300 MHz) δ 7.76 (d, J=8.4 Hz, 1H), 7.32-7.48 (m, 5H), 7.30 (d, J=1.8 Hz, 1H), 7.19 (dd, J=8.7, 1.8 Hz, 1H), 5.23 (s, 2H).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(Benzyloxy)-4-bromo-1-nitrobenzene
2-(Benzyloxy)-4-bromo-1-nitrobenzene
2-(Benzyloxy)-4-bromo-1-nitrobenzene
2-(Benzyloxy)-4-bromo-1-nitrobenzene
2-(Benzyloxy)-4-bromo-1-nitrobenzene
2-(Benzyloxy)-4-bromo-1-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.